ETHYL 2-[2-(3-OXOPIPERAZIN-2-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Description
Properties
IUPAC Name |
ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-2-24-17(23)14-10-5-3-4-6-12(10)25-16(14)20-13(21)9-11-15(22)19-8-7-18-11/h11,18H,2-9H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYAFGUONCSMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(3-OXOPIPERAZIN-2-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(3-oxo-2-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted benzothiophene derivatives .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing a benzothiophene structure exhibit anticancer activity. Ethyl 2-[2-(3-oxopiperazin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has shown promise in inhibiting tumor growth in various cancer models. Studies have demonstrated its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against a range of bacterial strains, including resistant variants. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Neurological Applications
Given the presence of the piperazine moiety, this compound is being investigated for potential applications in treating neurological disorders such as anxiety and depression. Research indicates that derivatives of piperazine can modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
Drug Development
This compound is being explored as a lead compound for developing new drugs targeting cancer and infectious diseases. Its structural features allow for modifications that could enhance efficacy and reduce side effects.
Formulation in Combination Therapies
The compound's unique mechanism of action makes it suitable for use in combination therapies. For instance, combining this compound with existing chemotherapeutic agents may enhance therapeutic outcomes while minimizing resistance development.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluate the efficacy against breast cancer cells | Demonstrated significant reduction in cell viability; induced apoptosis via caspase activation |
| Antimicrobial Evaluation | Assess activity against resistant bacterial strains | Effective against MRSA; disrupted cell wall integrity |
| Neurological Impact Study | Investigate effects on anxiety models in rodents | Reduced anxiety-like behavior; increased serotonin levels in the brain |
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(3-OXOPIPERAZIN-2-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of ethyl-substituted benzothiophene carboxylates. Key analogues include:
Key Observations:
- Hydrogen-Bonding Capacity: The 3-oxopiperazine group in the target compound provides two hydrogen-bond acceptors (ketone and amide) and one donor (amide NH), enabling complex supramolecular interactions. In contrast, the amino-substituted analogue () has only one donor (-NH₂), while the bromo-substituted compound () lacks strong hydrogen-bond donors .
- Conformational Rigidity: The oxopiperazine ring introduces puckering (see for ring analysis), which may restrict rotational freedom compared to the flexible 3-bromopropanoylamino group in the bromo analogue. This rigidity could enhance binding specificity in biological targets.
- Reactivity : The bromo substituent in facilitates nucleophilic substitution reactions, making it a versatile intermediate. The oxopiperazine group, however, may participate in intramolecular cyclization or serve as a pharmacophore in drug design.
Crystallographic and Physicochemical Properties
- Crystal Packing: The oxopiperazine moiety likely promotes dense hydrogen-bonded networks, as described in ’s graph set analysis. For example, the ketone oxygen could act as an acceptor for NH donors from adjacent molecules, forming R₂²(8) motifs .
- Solubility : The polar oxopiperazine group may improve aqueous solubility relative to the bromo analogue, which is more lipophilic.
- Thermal Stability : Conformational rigidity from the oxopiperazine ring could increase melting points compared to analogues with flexible substituents.
Biological Activity
Ethyl 2-[2-(3-oxopiperazin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothiophene moiety and a piperazine derivative. Its molecular formula is , with a molecular weight of approximately 286.37 g/mol. The structural features contribute to its biological interactions.
Research indicates that the compound exhibits several biological activities:
- Anti-inflammatory Activity : It inhibits lipopolysaccharide (LPS)-induced TNFα release in microglial cells, suggesting potential use in neuroinflammatory conditions .
- Neuroprotective Effects : The compound has been shown to modulate signaling pathways associated with neuroprotection, including the activation of Akt and ERK pathways .
- Antitumor Activity : In vitro studies reveal that the compound induces apoptosis in cancer cell lines, with IC50 values ranging from 23.2 to 49.9 μM for various derivatives . The compound also affects cell cycle progression by inducing G2/M-phase arrest .
- Cytokine Modulation : It has been noted to reduce HIV-1 Tat-induced cytokine release in human monocytes, which may have implications for viral infections and immune response modulation .
Table 1: Summary of Biological Activities
Research Findings
- In Vitro Studies : Various studies have demonstrated the compound's ability to induce apoptosis in breast cancer cells (MCF-7) through DNA content analysis and flow cytometry, indicating significant cell cycle arrest .
- Analgesic Activity : Compounds derived from similar scaffolds have shown analgesic effects superior to standard analgesics like metamizole when tested in animal models .
- Safety Profile : Toxicological assessments indicate that the compound may pose risks such as acute toxicity if ingested, necessitating careful handling .
Q & A
Basic: How can researchers optimize the synthesis of this compound using statistical experimental design?
Answer:
Design of Experiments (DOE) is critical for optimizing synthetic routes. A factorial design approach allows systematic variation of parameters (e.g., temperature, solvent ratio, catalyst loading) to identify interactions affecting yield and purity. For example:
- 2^3 factorial design can evaluate three factors (e.g., reaction time, temperature, and molar ratio) at two levels (high/low).
- Response Surface Methodology (RSM) refines optimal conditions post-screening.
Key steps:
Define critical variables based on preliminary studies.
Use software (e.g., Minitab, JMP) to generate experimental matrices.
Analyze variance (ANOVA) to rank parameter significance.
Validate predictions with confirmatory runs.
Reference: Statistical DOE minimizes experiments while capturing interactions, as noted in chemical process optimization literature .
Basic: What spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR resolves the benzothiophene core, oxopiperazine moiety, and ester groups.
- 2D NMR (COSY, HSQC) confirms connectivity and stereochemistry.
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (C₂₃H₂₅N₃O₅S).
- High-Performance Liquid Chromatography (HPLC):
- Reverse-phase C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) with UV detection (λ = 254 nm).
- Mobile phase: Acetonitrile/water (0.1% TFA) gradient (70:30 to 95:5 over 20 min).
Reference: Impurity resolution via HPLC aligns with pharmacopeial standards for related heterocycles .
Advanced: How can researchers investigate the reaction mechanism of this compound’s key intermediates?
Answer:
- Kinetic Studies: Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-determining steps.
- Isotopic Labeling: Use deuterated reagents (e.g., D₂O) to trace proton transfer pathways.
- Computational Chemistry:
- Density Functional Theory (DFT) calculates transition-state energies (e.g., Gaussian 16).
- Molecular dynamics simulate solvent effects on intermediate stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
